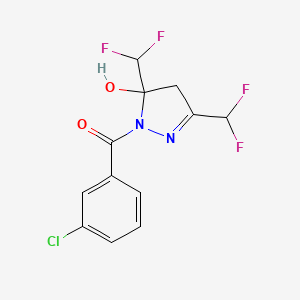![molecular formula C18H15N3O4 B11595018 (4E)-4-[4-(dimethylamino)benzylidene]-3-(3-nitrophenyl)-1,2-oxazol-5(4H)-one](/img/structure/B11595018.png)
(4E)-4-[4-(dimethylamino)benzylidene]-3-(3-nitrophenyl)-1,2-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-[4-(ジメチルアミノ)ベンジリデン]-3-(3-ニトロフェニル)-1,2-オキサゾール-5(4H)-オンは、ベンジリデン基、ニトロフェニル基、およびオキサゾール-5(4H)-オン環を含む、ユニークな構造を持つ複雑な有機化合物です。
合成方法
合成経路および反応条件
(4E)-4-[4-(ジメチルアミノ)ベンジリデン]-3-(3-ニトロフェニル)-1,2-オキサゾール-5(4H)-オンの合成は、通常、4-(ジメチルアミノ)ベンズアルデヒドと3-(3-ニトロフェニル)-1,2-オキサゾール-5(4H)-オンを塩基性条件下で縮合させることにより行われます。この反応は通常、水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下、エタノールまたはメタノールなどの適切な溶媒中で行われます。反応混合物を室温またはわずかに高温で撹拌し、目的の生成物が生成されるまで反応させます。
工業生産方法
この化合物の工業生産方法では、同様の合成経路をより大規模に行う場合があります。連続フローリアクターと自動化システムの使用により、生産プロセスの効率と収率を高めることができます。また、再結晶またはクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(3-NITROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 3-nitrobenzoyl chloride in the presence of a base, followed by cyclization to form the oxazolone ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
化学反応の分析
反応の種類
(4E)-4-[4-(ジメチルアミノ)ベンジリデン]-3-(3-ニトロフェニル)-1,2-オキサゾール-5(4H)-オンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: この化合物は、使用される反応条件と試薬に応じて、求核置換反応または求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性または中性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 触媒の存在下での臭素または塩素などのハロゲン化剤。
生成される主な生成物
酸化: 対応するカルボン酸またはケトンの生成。
還元: アミンまたはアルコールの生成。
置換: ハロゲン化誘導体の生成。
科学的研究の応用
(4E)-4-[4-(ジメチルアミノ)ベンジリデン]-3-(3-ニトロフェニル)-1,2-オキサゾール-5(4H)-オンは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 蛍光プローブまたは色素としての可能性について調査されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療効果について研究されています。
工業: 新しい材料や化学プロセスの開発に利用されています。
作用機序
(4E)-4-[4-(ジメチルアミノ)ベンジリデン]-3-(3-ニトロフェニル)-1,2-オキサゾール-5(4H)-オンの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素または受容体に結合し、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。たとえば、細胞タンパク質との相互作用により、特定のシグナル伝達経路が阻害され、その治療効果に寄与する可能性があります。
類似の化合物との比較
類似の化合物
酢酸エチル: 類似のエステル官能基を持つ化合物。
N,N'-ビス(9-フェニル-9-キサンテンイル)ブタン-1,4-ジアミン: 類似の芳香族構造を持つ化合物。
バナジン酸塩化合物: 類似の配位化学を持つ化合物。
独自性
(4E)-4-[4-(ジメチルアミノ)ベンジリデン]-3-(3-ニトロフェニル)-1,2-オキサゾール-5(4H)-オンは、官能基の組み合わせと、さまざまな分野における潜在的な応用により、ユニークです。その構造により、多様な化学反応性と生物活性が可能になり、研究および産業用アプリケーションにとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms.
Heparinoids: Compounds with structures similar to heparin, found in marine organisms
Uniqueness
(4E)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(3-NITROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethylamino and nitrophenyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
特性
分子式 |
C18H15N3O4 |
|---|---|
分子量 |
337.3 g/mol |
IUPAC名 |
(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-3-(3-nitrophenyl)-1,2-oxazol-5-one |
InChI |
InChI=1S/C18H15N3O4/c1-20(2)14-8-6-12(7-9-14)10-16-17(19-25-18(16)22)13-4-3-5-15(11-13)21(23)24/h3-11H,1-2H3/b16-10+ |
InChIキー |
ZLGAVCDOBWWZJO-MHWRWJLKSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=NOC2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-carboxamide](/img/structure/B11594936.png)
![8-(furan-2-yl)-13-(4-methylpiperidin-1-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B11594942.png)
![5-Amino-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B11594943.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594951.png)
![(2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B11594954.png)
![(2E)-2-cyano-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B11594976.png)

![3-benzylsulfanyl-7-(4-methoxyphenyl)-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11594994.png)
![4,4'-{[(2-phenylethyl)imino]dimethanediyl}bis(N,N-dimethylaniline)](/img/structure/B11594995.png)
![{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B11594996.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11595005.png)
![2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B11595007.png)
![(5Z)-3-cyclohexyl-5-[(2,4-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11595022.png)
